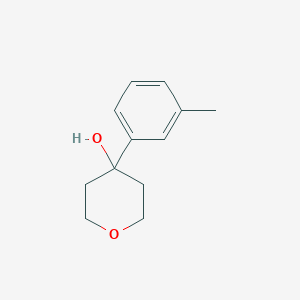
4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran
Descripción general
Descripción
4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered oxygen-containing heterocycles that are significant in various biological and chemical contexts
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran can be achieved through several methods. One common approach involves the intramolecular hydroalkoxylation of suitable precursors. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature can yield tetrahydropyran derivatives with high yield and stereoselectivity . Another method includes the use of lanthanide triflates as catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran exerts its effects involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3,5-dimethylacetophenone: Similar in structure but lacks the tetrahydropyran ring.
4-Hydroxy-3,5-dimethoxyphenyl: Contains methoxy groups instead of methyl groups.
Uniqueness
4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran is unique due to the presence of both the tetrahydropyran ring and the 3,5-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-7-11(2)9-12(8-10)13(14)3-5-15-6-4-13/h7-9,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFZTLAQESEUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCOCC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(Trifluoromethoxy)phenyl]oxan-4-ol](/img/structure/B7873494.png)







